(2S,4S)-4-Fluoro-2-pyrrolidinemethanol

Description

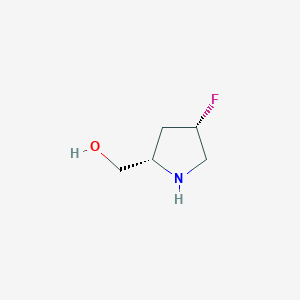

Structure

3D Structure

Properties

IUPAC Name |

[(2S,4S)-4-fluoropyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3H2/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLHZOVMBZPGEL-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474722 | |

| Record name | (2S,4S)-4-FLUORO-2-PYRROLIDINEMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791060-66-7 | |

| Record name | (2S,4S)-4-FLUORO-2-PYRROLIDINEMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation and Confirmation of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Senior Application Scientist

Abstract

(2S,4S)-4-Fluoro-2-pyrrolidinemethanol is a pivotal chiral building block in contemporary drug discovery, valued for the unique conformational constraints and metabolic stability imparted by the fluorine atom. Its utility in the synthesis of novel therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibitors, necessitates a robust and unequivocal methodology for the confirmation of its chemical structure and stereochemical integrity.[1][2] This guide provides a comprehensive, multi-technique approach to the structural elucidation of this fluorinated pyrrolidine, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral chromatography. We delve into the causality behind experimental choices, presenting self-validating protocols designed for implementation in research and quality control environments.

Introduction: The Significance of Structural Verification

The introduction of a fluorine atom into a pyrrolidine scaffold at a specific stereocenter—in this case, the C-4 position—dramatically influences the molecule's physicochemical properties, including pKa, lipophilicity, and metabolic stability. The cis stereochemical relationship between the fluorine at C-4 and the hydroxymethyl group at C-2 (both designated with the S configuration) is critical for its intended biological activity and role as a synthetic precursor.[2] Consequently, an analytical workflow that separately and definitively confirms the molecular formula, atomic connectivity (regiochemistry), and absolute stereochemistry is not merely a procedural formality but a cornerstone of scientific integrity and drug development success.

This guide outlines a logical, integrated workflow employing orthogonal analytical techniques to achieve an unambiguous structural assignment of this compound (CAS No. 791060-66-7).[3]

Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry serves as the initial and most direct method for determining the molecular weight and confirming the elemental composition of a synthesized compound. For this compound, this step is critical to validate that the correct molecular entity has been formed.

The Rationale for High-Resolution Mass Spectrometry (HRMS)

While nominal mass spectrometry can confirm the molecular weight to the nearest integer (119 Da), it cannot distinguish between isomers or compounds with different elemental compositions that share the same nominal mass. High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy within a few parts per million (ppm). This precision is essential to unequivocally confirm the molecular formula, C₅H₁₀FNO, by comparing the experimentally measured exact mass to the theoretically calculated mass.[3]

Expected Mass Spectral Data

The primary ion of interest is the protonated molecule, [M+H]⁺, which is readily formed under soft ionization techniques like Electrospray Ionization (ESI).

| Ion | Theoretical Exact Mass (Da) | Expected Experimental Mass (Da) (within 5 ppm) |

| [M+H]⁺ | 120.0824 | 120.0824 ± 0.0006 |

| [M+Na]⁺ | 142.0644 | 142.0644 ± 0.0007 |

Experimental Protocol: LC-HRMS

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a Liquid Chromatography system coupled to an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Chromatographic Conditions (for infusion):

-

Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid. The acid promotes protonation for positive ion mode detection.

-

Flow Rate: 0.2 mL/min.

-

-

Mass Spectrometer Settings (Positive ESI Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120-150 °C

-

Mass Range: m/z 50-500

-

Resolution: >10,000 (FWHM)

-

-

Data Analysis: Extract the mass of the most abundant peak and compare it to the theoretical mass of [C₅H₁₀FNO + H]⁺. The mass error should be below 5 ppm to confidently assign the molecular formula.

Definitive Connectivity: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. A suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to confirm the location of the fluorine atom on the pyrrolidine ring.

Causality of Multi-Nuclear and 2D NMR Experiments

-

¹H NMR provides information on the chemical environment and connectivity of protons.

-

¹³C NMR confirms the number of unique carbon atoms.

-

¹⁹F NMR is essential for fluorinated compounds, as the fluorine nucleus is NMR-active and its coupling to nearby protons (J-coupling) is a direct indicator of its position.[4][5]

-

COSY (¹H-¹H Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the mapping of the entire spin system of the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, providing an unambiguous C-H assignment.

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the hydroxymethyl group to the C-2 position of the ring.

Predicted NMR Spectral Data (in CDCl₃ or D₂O)

The following table summarizes the anticipated chemical shifts (δ) and key correlations. Note that exact shifts can vary based on solvent and concentration.

| Position | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H2 | ~3.8-4.0, m | ~60-62 | C4, C5, CH₂OH |

| H3α, H3β | ~1.8-2.2, m | ~38-40 | C2, C4, C5 |

| H4 | ~5.1-5.3, dtm, ¹J(H,F) ≈ 50 | ~90-92 (d, ¹J(C,F) ≈ 175) | C2, C3, C5 |

| H5α, H5β | ~3.0-3.3, m | ~52-54 | C2, C3, C4 |

| -CH₂OH | ~3.6-3.8, m | ~63-65 | C2 |

| -NH- | Broad singlet | - | C2, C5 |

| -OH | Broad singlet | - | CH₂OH |

¹⁹F NMR: A single resonance is expected around -170 to -180 ppm, showing complex multiplicity due to coupling with H4, H3, and H5 protons. The large geminal coupling to H4 is the most telling feature.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

Data Acquisition:

-

Acquire standard 1D ¹H, ¹³C{¹H}, and ¹⁹F spectra.

-

Acquire 2D gCOSY, gHSQC, and gHMBC spectra using standard pulse programs.

-

-

Data Analysis:

-

Assign the proton resonances based on their chemical shifts, multiplicities, and COSY correlations.

-

Use the HSQC spectrum to assign the carbon resonances directly attached to the assigned protons.

-

Confirm the position of the hydroxymethyl group at C2 and the fluorine at C4 using HMBC correlations. The correlation from the H2 proton to the CH₂OH carbon is definitive.

-

Analyze the ¹⁹F NMR spectrum and the ¹H spectrum in the H4 region to confirm the large H-F coupling, which solidifies the fluorine's position at C4.

-

Stereochemical Confirmation: Chiral Chromatography

While NMR and MS can confirm the constitution of 4-fluoro-2-pyrrolidinemethanol, they cannot differentiate between the four possible stereoisomers under achiral conditions.[6] Chiral chromatography is the definitive technique for confirming the absolute (2S,4S) configuration. This requires comparing the retention time of the synthesized sample against a certified reference standard.

The Principle of Chiral Recognition

Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The analyte enantiomers form transient, diastereomeric complexes with the CSP, leading to different interaction energies and, therefore, different retention times.[7][8] For polar molecules like the target compound, CSPs based on cyclodextrins or macrocyclic glycopeptides are often effective.[6]

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Screen several chiral columns. A good starting point would be a cyclodextrin-based column (e.g., CYCLOBOND) or a macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC).[9]

-

Mobile Phase Screening:

-

Reversed-Phase: Acetonitrile/Water or Methanol/Water with additives like 0.1% formic acid or ammonium acetate. This is often more compatible with MS detection.[10]

-

Polar Organic Mode: Acetonitrile or Methanol with small amounts of an acid (e.g., trifluoroacetic acid) and/or base (e.g., diethylamine).

-

-

Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5) of all potential stereoisomers. Lower temperatures often enhance chiral recognition.[9]

-

Confirmation:

-

Inject the certified this compound reference standard to determine its retention time.

-

Inject the synthesized sample.

-

Co-inject the sample and the standard. The peak corresponding to the (2S,4S) isomer in the sample should show a symmetrical increase in peak height and area, confirming its identity.

-

Integrated Workflow and Final Confirmation

The structural elucidation of this compound is a process of accumulating and integrating evidence from orthogonal techniques. No single method is sufficient. The final confirmation rests on the convergence of all data points, as illustrated in the workflow below.

Sources

- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molnar-institute.com [molnar-institute.com]

- 10. lcms.cz [lcms.cz]

An In-depth Technical Guide to (2S,4S)-4-Fluoro-2-pyrrolidinemethanol: A Key Fluorinated Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol (CAS Number: 791060-66-7), a pivotal fluorinated building block for researchers, scientists, and professionals in drug development. Its unique stereochemistry and the presence of a fluorine atom offer significant advantages in modulating the physicochemical and pharmacological properties of lead compounds.

Introduction: The Strategic Advantage of Fluorinated Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The strategic introduction of fluorine into this scaffold, as seen in this compound, imparts profound effects on molecular properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and induce specific conformational preferences in the pyrrolidine ring.[1] These modifications are critical in fine-tuning a drug candidate's potency, selectivity, and pharmacokinetic profile. This compound, with its defined stereochemistry and reactive hydroxymethyl group, serves as a versatile chiral synthon for introducing this valuable fluorinated motif.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 791060-66-7 | [3] |

| Molecular Formula | C₅H₁₀FNO | [3] |

| Molecular Weight | 119.14 g/mol | [3] |

| Appearance | Predicted: Colorless to light yellow liquid or low melting solid | General knowledge |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, and water | General knowledge |

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of structurally related compounds such as L-(+)-Prolinol, 4-hydroxyproline, and other fluorinated organic molecules.[4][5]

¹H NMR (Predicted, in CDCl₃, 400 MHz):

-

δ 5.0-5.2 (1H, dtm): Proton on the carbon bearing the fluorine (CHF), showing coupling to the geminal protons and the adjacent protons on the pyrrolidine ring. The large coupling constant is characteristic of geminal H-F coupling.

-

δ 3.6-3.8 (1H, m): Proton on the carbon bearing the hydroxymethyl group (CHCH₂OH).

-

δ 3.4-3.6 (2H, m): Protons of the hydroxymethyl group (CH₂OH).

-

δ 2.9-3.2 (2H, m): Protons on the carbon adjacent to the nitrogen (CH₂N).

-

δ 1.8-2.2 (2H, m): Protons on the C3 position of the pyrrolidine ring.

-

Variable (2H, br s): Protons of the amine (NH) and hydroxyl (OH) groups; position and multiplicity are dependent on solvent and concentration.

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

-

δ 90-94 (d, ¹JCF ≈ 170-180 Hz): Carbon bearing the fluorine atom (C4).

-

δ 64-68: Carbon of the hydroxymethyl group (CH₂OH).

-

δ 58-62: Carbon bearing the hydroxymethyl group (C2).

-

δ 52-56 (d, ²JCF ≈ 20-25 Hz): Carbon adjacent to the fluorinated carbon (C5).

-

δ 35-39 (d, ²JCF ≈ 20-25 Hz): Carbon adjacent to the fluorinated carbon (C3).

Mass Spectrometry (EI):

-

[M]+: Predicted at m/z 119.

-

Major Fragment: Predicted at m/z 88 ([M-CH₂OH]+) and m/z 70, characteristic of the pyrrolidine ring fragmentation.[4]

Synthesis and Manufacturing

The most logical and industrially scalable synthesis of this compound involves a two-step process starting from the commercially available (2S,4S)-4-Fluoro-pyrrolidine-2-carboxylic acid. This pathway leverages well-established and reliable chemical transformations.

Overall Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of N-Boc-(2S,4S)-4-Fluoro-pyrrolidine-2-carboxylic acid

This protocol is based on established procedures for the reduction of N-protected amino acids using Lithium Aluminum Hydride (LiAlH₄).[6]

Materials:

-

N-Boc-(2S,4S)-4-Fluoro-pyrrolidine-2-carboxylic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Celite®

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), a solution of N-Boc-(2S,4S)-4-Fluoro-pyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C. The choice of an N-Boc protecting group is strategic as it prevents side reactions with the amine and can be readily removed if necessary.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: The reaction is carefully quenched at 0 °C using the Fieser workup method to manage the reactive excess of LiAlH₄ and the formation of aluminum salts.[7] For every 'x' grams of LiAlH₄ used, add dropwise:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water

-

-

Workup and Isolation: The resulting slurry is stirred at room temperature for 30 minutes until a granular precipitate forms. Anhydrous MgSO₄ is added to aid in the removal of water. The mixture is then filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic filtrates are concentrated under reduced pressure to yield the crude N-Boc-(2S,4S)-4-Fluoro-2-pyrrolidinemethanol.

-

Purification: The crude product can be purified by silica gel column chromatography if necessary.

-

Deprotection (Optional): If the unprotected amine is desired, the N-Boc group can be removed by treating the purified intermediate with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a chiral building block in the synthesis of complex bioactive molecules. Its fluorinated pyrrolidine core is particularly sought after in the design of inhibitors for various enzymes.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A prominent application of fluorinated pyrrolidine scaffolds is in the development of DPP-IV inhibitors, a class of drugs used for the treatment of type 2 diabetes.[8][9][10] The fluorine atom can enhance the binding affinity of the inhibitor to the active site of the enzyme and improve its metabolic stability, leading to a longer duration of action. The hydroxymethyl group of this compound provides a convenient handle for further chemical modifications to build the rest of the inhibitor structure.

Caption: Role as a key intermediate in DPP-IV inhibitor synthesis.

Safety and Handling

Proper safety precautions are paramount when handling this compound and the reagents used in its synthesis, particularly Lithium Aluminum Hydride.

This compound

-

General: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology: Specific toxicological data is not available. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a highly reactive and water-sensitive reagent.[2][11][12]

-

Handling: Must be handled under an inert atmosphere (nitrogen or argon) in a glove box or using Schlenk techniques. Use plastic or ceramic spatulas for transfer to avoid ignition from static discharge.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and other protic substances.

-

Fire Hazard: LiAlH₄ is pyrophoric and reacts violently with water, releasing flammable hydrogen gas. In case of fire, use a Class D fire extinguisher (for combustible metals) or dry sand. DO NOT USE WATER, CARBON DIOXIDE, OR FOAM EXTINGUISHERS.

-

Quenching: The quenching of LiAlH₄ reactions is highly exothermic and generates hydrogen gas. It must be performed slowly at low temperatures (0 °C) with careful, dropwise addition of the quenching agent.[3][7]

Conclusion

This compound is a valuable and versatile chiral building block in modern medicinal chemistry. Its unique stereochemistry and the presence of a fluorine atom provide a powerful tool for modulating the properties of drug candidates. The synthesis, while requiring careful handling of reactive intermediates, is achievable through well-established chemical transformations. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.

References

-

Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. Available from: [Link]

-

Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. In Fluorinated Amino Acids (pp. 1-26). Springer, Cham. Available from: [Link]

-

Isanbor, C., & O'Hagan, D. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(27), 8489–8501. Available from: [Link]

- Pfizer Inc. (2004). Synthesis of 3,3,4,4-tetrafluoropyrrolidine and novel dipeptidyl peptidase-IV inhibitor compounds. Patsnap Eureka.

-

Frontiers Media S.A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249321. Available from: [Link]

-

Raines, R. T., et al. (2014). Practical syntheses of 4-fluoroprolines. Protein Science, 23(10), 1469-1474. Available from: [Link]

-

Raines, R. T., et al. (2017). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 82(19), 10556-10561. Available from: [Link]

- Takeda Pharmaceutical Company Limited. (2004). Cyano-pyrrolidines as DPP-IV inhibitors. Google Patents.

-

Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(4), 819-822. Available from: [Link]

-

Gouverneur, V., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. Organic Letters, 23(9), 3460-3464. Available from: [Link]

- LG Life Sciences Ltd. (2005). Novel inhibitors of dpp-iv, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent. Google Patents.

-

Raines, R. T., et al. (2017). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 82(19), 10556-10561. Available from: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162). Available from: [Link]

-

Reagent Guide. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available from: [Link]

-

Raines, R. T., et al. (2010). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society, 132(25), 8593–8595. Available from: [Link]

-

PubChem. (n.d.). DPP IV inhibitor formulations. National Center for Biotechnology Information. Available from: [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Available from: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Available from: [Link]

- Liao, H. P., & Tuemmier, W. B. (1963). U.S. Patent No. 3,092,638. Washington, DC: U.S. Patent and Trademark Office.

-

Reddit. (2023). LiAlH4. r/chemistry. Available from: [Link]

-

Raines, R. T., et al. (2014). Practical syntheses of 4-fluoroprolines. Protein Science, 23(10), 1469-1474. Available from: [Link]

-

University of California, Irvine. (n.d.). Introduction to 13C-NMR Spectroscopy. Available from: [Link]

-

Harrison, A. G., et al. (2014). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of The American Society for Mass Spectrometry, 25(10), 1806-1815. Available from: [Link]

- Lek Pharmaceuticals. (2002). Process for the preparation of vinyl-pyrrolidinone cephalosporin derivatives. Google Patents.

- Merck Sharp & Dohme Corp. (2010). Aminotetrahydropyrans as dipeptidyl peptidase-IV inhibitors for the treatment or prevention of diabetes. Google Patents.

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Available from: [Link]

-

Royal Society of Chemistry. (2019). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. Green Chemistry, 21(1), 123-131. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of L-proline and [ProH]3PW12O40. Available from: [Link]

-

Pearson. (n.d.). The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the.... Available from: [Link]

Sources

- 1. L-Proline, 2TMS derivative [webbook.nist.gov]

- 2. westliberty.edu [westliberty.edu]

- 3. youtube.com [youtube.com]

- 4. L-(+)-Prolinol(23356-96-9) 1H NMR [m.chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g]quinolin-6-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid - Google Patents [patents.google.com]

- 7. Workup [chem.rochester.edu]

- 8. Synthesis of 3,3,4,4-tetrafluoropyrrolidine and novel dipeptidyl peptidase-IV inhibitor compounds - Eureka | Patsnap [eureka.patsnap.com]

- 9. EP1487807B1 - Cyano-pyrrolidines as DPP-IV inhibitors - Google Patents [patents.google.com]

- 10. WO2005037828A1 - Novel inhibitors of dpp-iv, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ehs.princeton.edu [ehs.princeton.edu]

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of Fluorinated Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pyrrolidine scaffolds has unlocked a new dimension in medicinal chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and unique pharmacological profiles. However, the journey from a promising fluorinated pyrrolidine candidate to a well-understood therapeutic agent is paved with rigorous mechanistic investigation. This guide provides a comprehensive, experience-driven framework for elucidating the mechanism of action of novel fluorinated pyrrolidines, empowering researchers to navigate the complexities of drug discovery with confidence.

Section 1: The Fluorinated Pyrrolidine Advantage: Setting the Stage for Mechanistic Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in a vast array of biologically active compounds, from natural alkaloids to synthetic drugs. Its non-planar, pseudo-rotational nature allows for a three-dimensional exploration of pharmacophore space, a critical attribute for specific molecular recognition. The strategic incorporation of fluorine atoms further refines the physicochemical properties of these molecules. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties. This strategic fluorination can also induce specific conformational changes in the pyrrolidine ring, which can in turn dictate the compound's biological activity and target selectivity.

Understanding these fundamental principles is the first step in designing a robust strategy to investigate the mechanism of action. The unique properties conferred by fluorine should guide the initial hypotheses regarding potential biological targets and pathways.

Section 2: Charting the Course: A Stepwise Approach to Mechanistic Investigation

The elucidation of a drug's mechanism of action is a multifaceted process that requires a logical and iterative experimental approach. The following workflow provides a structured pathway for investigating fluorinated pyrrolidines, from initial target identification to the intricate details of cellular response.

Caption: A generalized workflow for investigating the mechanism of action of a novel compound.

Phase 1: Identifying the Molecular Target(s)

The initial and most critical step is to identify the direct molecular target(s) of the fluorinated pyrrolidine. A multi-pronged approach, combining computational and experimental methods, is most effective.

2.1.1 In Silico Approaches: The Power of Prediction

Before embarking on extensive wet-lab experiments, computational methods can provide valuable initial hypotheses.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein

The Strategic Synthesis of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol: A Chiral Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Pyrrolidines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1] Fluorine's unique characteristics, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When incorporated into a pyrrolidine scaffold, a privileged heterocyclic motif in numerous pharmaceuticals, the resulting fluorinated pyrrolidine derivatives present a compelling class of building blocks for drug discovery.[2]

(2S,4S)-4-Fluoro-2-pyrrolidinemethanol, in particular, has emerged as a valuable chiral synthon. Its rigidified pyrrolidine ring, owing to the stereospecific placement of the fluorine atom, and the presence of a primary alcohol for further functionalization, make it an attractive starting point for the synthesis of complex molecules with therapeutic potential. Notably, derivatives of 4-fluoropyrrolidine have shown significant promise as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, highlighting the therapeutic relevance of this structural motif.[3][4]

This in-depth technical guide provides a comprehensive literature review on the development of this compound, with a focus on its stereoselective synthesis. We will delve into the strategic considerations behind the chosen synthetic pathway, detailing the experimental protocols and the rationale for key transformations.

The Synthetic Blueprint: A Stereoselective Journey from (2S,4R)-4-Hydroxyproline

The most efficient and stereocontrolled synthesis of this compound commences with the readily available and inexpensive chiral starting material, (2S,4R)-4-hydroxyproline.[5] This natural amino acid provides the foundational stereochemistry at the C2 position. The synthetic challenge lies in the inversion of the stereocenter at the C4 position to achieve the desired (2S,4S) configuration and the subsequent introduction of the fluorine atom.

The overall synthetic strategy can be visualized as a multi-step process involving protection, stereochemical inversion, fluorination, and reduction.

Caption: Synthetic pathway to this compound.

Part 1: Establishing the Core Scaffold and Inverting Stereochemistry

The initial steps of the synthesis focus on protecting the amine and activating the hydroxyl group of (2S,4R)-4-hydroxyproline to facilitate the crucial stereochemical inversion at the C4 position.

Step 1: N-Boc Protection

The synthesis begins with the protection of the secondary amine of (2S,4R)-4-hydroxyproline using di-tert-butyl dicarbonate (Boc)₂O. This is a standard and robust method for protecting amines, preventing their participation in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions when desired.

Step 2: Mesylation of the Hydroxyl Group

The hydroxyl group at the C4 position is a poor leaving group. To facilitate its displacement in the subsequent nucleophilic substitution reaction, it is converted into a better leaving group. Mesylation, using methanesulfonyl chloride (MsCl) in the presence of a base like pyridine, transforms the hydroxyl group into a mesylate ester. The resulting sulfonate is an excellent leaving group, paving the way for the inversion of stereochemistry.

Step 3: Intramolecular Cyclization and Stereochemical Inversion

This is the pivotal step for establishing the correct stereochemistry at the C4 position. Treatment of the N-Boc-(2S,4R)-4-mesyloxyproline with a base, such as potassium carbonate, in a suitable solvent like methanol, induces an intramolecular S(_N)2 reaction. The carboxylate, formed in situ, acts as a nucleophile and attacks the C4 carbon from the backside, displacing the mesylate group. This intramolecular cyclization results in the formation of a bicyclic lactone, N-Boc-(2S,4S)-proline lactone. Crucially, this S(_N)2 reaction proceeds with complete inversion of configuration at the C4 center, transforming the (4R) stereochemistry to the desired (4S).

Step 4: Lactone Hydrolysis

The formed lactone is then hydrolyzed to reveal the free carboxylic acid and the newly configured hydroxyl group. This is typically achieved by treatment with a base, such as sodium hydroxide, followed by acidic workup. This step yields N-Boc-(2S,4S)-4-hydroxyproline, which now possesses the correct stereochemistry at both C2 and C4.

Part 2: Introduction of Fluorine and Final Reduction

With the (2S,4S) stereochemistry secured, the focus shifts to the introduction of the fluorine atom and the reduction of the carboxylic acid to the primary alcohol.

Step 5: Esterification and Fluorination

The carboxylic acid of N-Boc-(2S,4S)-4-hydroxyproline is first converted to its methyl ester by treatment with a suitable esterifying agent, such as diazomethane or by using methanol under acidic catalysis. This esterification prevents the carboxylic acid from interfering with the subsequent fluorination step.

The introduction of the fluorine atom is achieved through a deoxofluorination reaction. Diethylaminosulfur trifluoride (DAST) is a commonly used and effective reagent for this transformation.[6] DAST reacts with the hydroxyl group, converting it into a good leaving group and delivering a fluoride ion in an S(_N)2 fashion. This reaction proceeds with inversion of configuration; however, since the starting material for this step is the (2S,4S)-hydroxyproline derivative, and the desired product is the (2S,4S)-fluoro derivative, a double inversion strategy is employed. The initial inversion during lactone formation is followed by a retention of configuration at C4 during fluorination. This is achieved by carefully controlling the reaction conditions to favor a mechanism that results in overall retention. The product of this step is N-Boc-(2S,4S)-4-fluoroproline methyl ester.

Step 6: Reduction to the Final Product

The final step in the synthesis is the reduction of the methyl ester group to the primary alcohol. This is a standard transformation in organic synthesis and can be accomplished using a variety of reducing agents. A common and effective choice is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). The hydride attacks the carbonyl carbon of the ester, leading to its reduction to the corresponding alcohol. After an aqueous workup to quench the excess reagent and hydrolyze the aluminum salts, this compound is obtained.

Experimental Protocols

The following protocols are based on established literature procedures and represent a reliable pathway for the synthesis of this compound.

Protocol 1: Synthesis of N-Boc-(2S,4S)-4-fluoroproline methyl ester[5]

This multi-step protocol details the synthesis of the key intermediate.

Materials:

-

(2S,4R)-4-Hydroxyproline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Methanesulfonyl chloride (MsCl)

-

Pyridine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Diazomethane (or alternatively, thionyl chloride and methanol)

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

N-Boc-(2S,4R)-4-hydroxyproline: To a solution of (2S,4R)-4-hydroxyproline in a mixture of dioxane and water, add sodium hydroxide followed by di-tert-butyl dicarbonate. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Acidify the solution with HCl and extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

N-Boc-(2S,4R)-4-mesyloxyproline: Dissolve the N-Boc-(2S,4R)-4-hydroxyproline in pyridine and cool the solution in an ice bath. Add methanesulfonyl chloride dropwise and stir the reaction mixture until completion. Work up the reaction by adding water and extracting the product.

-

N-Boc-(2S,4S)-proline lactone: Dissolve the N-Boc-(2S,4R)-4-mesyloxyproline in methanol and add potassium carbonate. Reflux the mixture until the starting material is consumed. Remove the solvent and purify the crude product to obtain the lactone.

-

N-Boc-(2S,4S)-4-hydroxyproline: Dissolve the N-Boc-(2S,4S)-proline lactone in a mixture of methanol and water, and add sodium hydroxide. Stir the reaction at room temperature until the lactone is hydrolyzed. Acidify the solution and extract the product.

-

N-Boc-(2S,4S)-4-hydroxyproline methyl ester: Esterify the carboxylic acid using a standard procedure, for example, by treating a solution of the acid in ether with a freshly prepared solution of diazomethane until a yellow color persists. Quench the excess diazomethane with acetic acid.

-

N-Boc-(2S,4S)-4-fluoroproline methyl ester: Dissolve the N-Boc-(2S,4S)-4-hydroxyproline methyl ester in anhydrous dichloromethane and cool the solution to -78 °C. Add DAST dropwise and allow the reaction to warm to room temperature slowly. Quench the reaction with saturated sodium bicarbonate solution and extract the product. Purify the crude product by silica gel column chromatography.

Protocol 2: Reduction to this compound

Materials:

-

N-Boc-(2S,4S)-4-fluoroproline methyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C, add a solution of N-Boc-(2S,4S)-4-fluoroproline methyl ester in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Alternatively, the reaction can be quenched by the careful addition of sodium sulfate decahydrate until the grey precipitate turns white and the evolution of hydrogen gas ceases.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or chromatography if necessary.

Data Summary

The successful synthesis of this compound and its intermediates should be confirmed by various analytical techniques. Below is a table summarizing the expected characterization data.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (indicative) | Expected ¹⁹F NMR Signal | Expected Mass Spectrum (m/z) |

| (2S,4R)-4-Hydroxyproline | C₅H₉NO₃ | 131.13 | δ 4.4 (m, 1H, H4), 4.2 (t, 1H, H2) | N/A | [M+H]⁺ 132.06 |

| N-Boc-(2S,4S)-4-fluoroproline methyl ester | C₁₁H₁₈FNO₄ | 247.26 | δ 5.2 (dm, 1H, H4), 4.4 (m, 1H, H2), 3.7 (s, 3H, OCH₃), 1.4 (s, 9H, C(CH₃)₃) | ~ -175 ppm | [M+Na]⁺ 270.11 |

| This compound | C₅H₁₀FNO | 119.14 | δ 5.1 (dm, 1H, H4), 3.6-3.8 (m, 3H, H2, CH₂OH) | ~ -178 ppm | [M+H]⁺ 120.08 |

Conclusion and Future Outlook

The stereoselective synthesis of this compound from the readily available starting material (2S,4R)-4-hydroxyproline is a well-established and efficient process. The key to this synthesis is the strategic inversion of the C4 stereocenter via an intramolecular lactonization, followed by the introduction of the fluorine atom and a final reduction. The resulting chiral fluorinated prolinol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of DPP-4 inhibitors.[3]

The continued exploration of fluorinated pyrrolidine derivatives in drug discovery is a vibrant area of research.[7] The ability to fine-tune the physicochemical and biological properties of molecules through the strategic incorporation of fluorine will undoubtedly lead to the development of novel and improved therapeutics. The synthetic methodologies outlined in this guide provide a solid foundation for researchers and scientists to access this compound and to further explore its potential in the design and synthesis of next-generation pharmaceuticals.

References

-

Li, J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7435-7444. [Link]

-

Bretscher, L. E., et al. (2009). Practical syntheses of 4-fluoroprolines. Protein Science, 18(6), 1169-1174. [Link]

-

Kaczmarek, P., et al. (2018). Deoxyfluorination of prolinol with DAST. RSC Advances, 8(45), 25484-25496. [Link]

-

Yeh, T. K., et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 20(12), 3596-3600. [Link]

-

Newberry, R. W., & Raines, R. T. (2014). (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline: two conformationally distinct proline amino acids for sensitive application in 19F NMR. Journal of the American Chemical Society, 136(25), 8874-8877. [Link]

-

Singh, R. P., & Shreeve, J. M. (2004). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2004(11), 1729-1738. [Link]

-

Alonso, D. A., et al. (2021). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. Green Chemistry, 23(16), 5896-5906. [Link]

-

Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947. [Link]

-

Caporale, A., et al. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 20(41), 8145-8151. [Link]

-

Han, J., et al. (2019). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 15, 2364-2370. [Link]

-

Springer, C. J., et al. (1990). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 35(5), 421-428. [Link]

-

Krow, G. R., et al. (2013). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 135(46), 17392-17402. [Link]

-

Mossine, V. V., et al. (2023). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4′-methyl-α-pyrrolidinobutyrophenone. Forensic Science International, 349, 111756. [Link]

-

Sharma, R., & Kumar, V. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Future Medicinal Chemistry, 15(17), 1483-1510. [Link]

-

Huang, Y., et al. (2011). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. Chemical Communications, 47(20), 5831-5833. [Link]

-

Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 49(1), 133-141. [Link]

-

Kumar, P., & Kumar, R. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6825-6851. [Link]

-

Madar, D. J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]-4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Journal of Medicinal Chemistry, 49(21), 6416-6420. [Link]

-

Kaczmarek, P., et al. (2018). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Advances, 8(45), 25484-25496. [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. raineslab.com [raineslab.com]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for (2S,4S)-4-Fluoro-2-pyrrolidinemethanol, a key building block in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages a comparative analysis with the structurally similar and well-characterized (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid. By understanding the spectroscopic properties of this precursor, we can make well-founded predictions for the target alcohol, offering researchers and drug development professionals a robust framework for its identification and characterization. The fluorinated pyrrolidine motif is of significant interest as it can enhance metabolic stability and binding affinity of drug candidates.[1]

Molecular Structure and Key Features

This compound (CAS: 791060-66-7) is a chiral heterocyclic compound featuring a pyrrolidine ring substituted with a fluorine atom at the 4-position and a hydroxymethyl group at the 2-position. The specific stereochemistry, (2S,4S), is crucial for its biological activity and interaction with target macromolecules.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity, stereochemistry, and electronic environment of the atoms.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH and OH).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning proton and carbon signals, respectively.

Reference Data: (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride

The following data for the closely related carboxylic acid provides a baseline for our predictions.

| ¹H NMR (400 MHz, CD₃OD) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H4 | 5.47 | dt | 51.8, 3.6 | CH-F |

| H2 | 4.61 | dd | 10.5, 7.9 | CH-COOH |

| H5 | 3.73–3.52 | m | - | CH₂-N |

| H3a | 2.84–2.70 | m | - | CH₂ |

| H3b | 2.39 | dddd | 38.5, 14.8, 10.5, 3.6 | CH₂ |

| ¹³C NMR (101 MHz, CD₃OD) | δ (ppm) | Coupling (¹JCF, Hz) | Assignment |

| C=O | 169.3 | - | COOH |

| C4 | 92.0 | 177.0 | CH-F |

| C2 | 58.0 | - | CH-COOH |

| C5 | 51.7 | (²JCF = 24.0 Hz) | CH₂-N |

| C3 | 35.4 | (²JCF = 22.1 Hz) | CH₂ |

Data sourced from ACS Omega.[2]

Predicted ¹H NMR Spectrum for this compound

The primary difference between the reference compound and our target molecule is the reduction of the carboxylic acid to a primary alcohol. This will induce significant changes in the chemical shifts of nearby protons, particularly H2 and the new CH₂OH protons.

| Predicted ¹H NMR | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Prediction |

| H4 | ~5.3-5.5 | dt | The chemical environment of H4 is largely unchanged, so a similar chemical shift and splitting pattern due to fluorine is expected. |

| H2 | ~3.8-4.1 | m | The electron-withdrawing carboxylic acid is replaced by a less withdrawing hydroxymethyl group, causing a significant upfield shift of the H2 proton. |

| CH₂OH | ~3.5-3.8 | m | These new protons on the hydroxymethyl group will likely appear as a multiplet due to coupling with H2. |

| H5 | ~3.2-3.5 | m | A slight upfield shift is expected as the overall electron-withdrawing nature of the substituent at C2 is reduced. |

| H3a/H3b | ~2.0-2.6 | m | The protons on C3 will also experience a slight upfield shift. The diastereotopic nature of these protons will result in complex splitting. |

| NH, OH | Variable | br s | The chemical shifts of the amine and alcohol protons are highly dependent on solvent, concentration, and temperature, and they will likely appear as broad singlets. |

Predicted ¹³C NMR Spectrum for this compound

The carbon spectrum will also reflect the change in the C2 substituent.

| Predicted ¹³C NMR | Predicted δ (ppm) | Predicted Coupling | Rationale for Prediction |

| C4 | ~91-93 | ¹JCF ≈ 175-180 Hz | The C4 environment is largely unaffected. A large one-bond coupling to fluorine is the key diagnostic feature. |

| CH₂OH | ~60-65 | - | The new hydroxymethyl carbon will appear in the typical range for a primary alcohol. |

| C2 | ~59-63 | - | The C2 carbon will be shifted upfield due to the removal of the deshielding carbonyl group. |

| C5 | ~50-53 | ²JCF ≈ 20-25 Hz | A slight upfield shift is expected, and the two-bond coupling to fluorine should still be observable. |

| C3 | ~34-37 | ²JCF ≈ 20-25 Hz | A minor upfield shift is also anticipated for C3, with observable two-bond fluorine coupling. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For this compound, which is likely a viscous oil or a low-melting solid, ATR is the most convenient method.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal or KBr plate should be recorded and subtracted from the sample spectrum.

Interpretation of Expected IR Spectrum

The key diagnostic peaks for this compound will be the O-H and N-H stretching vibrations, in addition to the C-F and C-N stretches.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| O-H Stretch | 3200-3600 | Strong, Broad | The broadness is due to hydrogen bonding. This is a key indicator of the alcohol functional group. |

| N-H Stretch | 3300-3500 | Medium | This peak may be obscured by the broad O-H stretch. |

| C-H Stretch | 2850-3000 | Medium-Strong | Aliphatic C-H stretching vibrations. |

| C-F Stretch | 1000-1100 | Strong | The C-F bond gives a characteristic strong absorption in the fingerprint region. |

| C-O Stretch | 1000-1260 | Strong | Characteristic of a primary alcohol. |

| C-N Stretch | 1020-1250 | Medium | Aliphatic amine C-N stretching. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of identity.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. It will likely produce a protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.

-

Fragmentation (MS/MS): Tandem mass spectrometry can be used to induce fragmentation of the [M+H]⁺ ion, providing further structural information.

Predicted Mass Spectrum

The molecular formula of this compound is C₅H₁₀FNO, with a molecular weight of 119.14 g/mol .[3]

-

Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 120.082. High-resolution mass spectrometry should confirm this exact mass.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion will likely proceed through the loss of small neutral molecules.

Caption: Predicted ESI-MS fragmentation pathways.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By leveraging data from the closely related carboxylic acid and applying fundamental spectroscopic principles, we have predicted the key features of the ¹H NMR, ¹³C NMR, IR, and MS spectra. These predictions offer a robust starting point for researchers in the synthesis and application of this important fluorinated building block, enabling confident structural verification and quality control.

References

-

Preshlock, S., et al. (2016). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Omega, 1(5), 835-843. Available at: [Link]

-

MySkinRecipes. (n.d.). (2S,4S)-4-Fluoro-2-(Fluoromethyl)Pyrrolidine Hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stereoelectronic Effects of Fluorine in Pyrrolidine Ring Structures

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into pyrrolidine scaffolds represents a cornerstone of modern medicinal chemistry. Far from being a mere steric substituent, fluorine exerts profound and nuanced control over the physicochemical and conformational properties of the pyrrolidine ring. This control stems from a unique combination of stereoelectronic effects, including potent inductive effects, hyperconjugative interactions, and the gauche effect. This guide provides an in-depth analysis of these core principles, elucidating how the deliberate placement of fluorine can be leveraged to modulate pKa, dictate ring pucker, enhance metabolic stability, and ultimately, pre-organize ligands for optimal target engagement. Through a synthesis of foundational theory, empirical data, and practical methodologies, this document serves as a technical resource for professionals seeking to rationally design and develop next-generation therapeutics based on fluorinated pyrrolidine frameworks.

The Strategic Imperative for Fluorine in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and FDA-approved drugs.[1] Its non-aromatic, saturated nature provides a three-dimensional architecture that can be exploited to project substituents into specific vectors for interaction with biological targets. However, the conformational flexibility of the unsubstituted ring can be a liability, leading to entropic penalties upon binding. Fluorine substitution has emerged as a powerful strategy to address this challenge.[2][3] By introducing fluorine, medicinal chemists can harness its unique electronic properties to fine-tune a molecule's characteristics, often leading to improved potency, selectivity, and pharmacokinetic profiles.[4][5]

The rationale for employing fluorine is multifaceted:

-

Conformational Control: Stereoelectronic effects induced by fluorine can lock the pyrrolidine ring into a desired pucker (conformation), reducing the entropic cost of binding and presenting an optimized geometry to the target protein.[6][7]

-

Basicity (pKa) Modulation: The strong electron-withdrawing nature of fluorine significantly lowers the basicity of the pyrrolidine nitrogen, which can be critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, such as reducing P-glycoprotein (Pgp) efflux.[8][9]

-

Metabolic Shielding: The robust carbon-fluorine (C-F) bond can block sites of oxidative metabolism, enhancing the metabolic stability and half-life of a drug candidate.[4]

This guide will deconstruct the fundamental stereoelectronic principles that underpin these advantages.

Fundamental Stereoelectronic Effects of Fluorine

The influence of fluorine on molecular structure and reactivity is governed by several key stereoelectronic effects. Understanding these principles is paramount to predicting and exploiting the impact of fluorination.

Inductive Effect (–I)

Fluorine is the most electronegative element, resulting in a highly polarized C-F bond with a significant dipole moment. This creates a powerful electron-withdrawing inductive effect that propagates through the sigma-bond framework. In a pyrrolidine ring, this effect is most pronounced on the basicity of the nitrogen atom. By withdrawing electron density from the nitrogen lone pair, fluorine destabilizes the corresponding ammonium cation, thereby lowering the pKa. This effect is distance-dependent, with fluorine substitution at the C-3 or C-4 positions having a measurable impact on the nitrogen's basicity.[8][10]

The Gauche Effect

The gauche effect describes the tendency of a molecule containing the F-C-C-X fragment (where X is an electronegative group like nitrogen) to favor a conformation where the fluorine and the electronegative group are gauche (a 60° dihedral angle) rather than anti (180°).[11][12] This preference is attributed to a stabilizing hyperconjugative interaction, specifically the donation of electron density from a C-H bonding orbital (σC-H) into the antibonding orbital of the C-F bond (σ*C-F).[12][13] In the context of a 3-fluoropyrrolidine, this effect stabilizes ring conformations where the C-F bond and the nitrogen lone pair are gauche, influencing the ring's pucker.[14]

Hyperconjugation and the Anomeric Effect

Beyond the classic gauche effect, other hyperconjugative interactions play a crucial role. A particularly significant interaction in α-fluorinated pyrrolidines (fluorine at C-2 or C-5) is the generalized anomeric effect.[2][15] This involves the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the adjacent C-F bond (σCF).[2][15] This nN→σCF interaction is a powerful stabilizing force that can impart a strong conformational bias, often overriding other effects.[2][15]

Fluorine-Driven Conformational Control of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and adopts puckered, envelope-like conformations to relieve torsional strain. The two primary low-energy conformations are termed Cγ-endo (or "South") and Cγ-exo (or "North"), where Cγ (the carbon opposite the nitrogen) is either below or above the plane defined by the other four atoms, respectively.[6] Fluorine substitution provides a predictable means of controlling the equilibrium between these two puckers.

-

(4R)-Fluoroproline (trans-4-fluoroproline): This isomer predominantly favors the Cγ-exo pucker. This conformation aligns the C-F bond to participate in favorable stereoelectronic interactions.[6]

-

(4S)-Fluoroproline (cis-4-fluoroproline): In contrast, this isomer prefers the Cγ-endo pucker.[6]

This stereospecific control over ring conformation is a direct consequence of the stereoelectronic effects discussed previously. By selecting the appropriate stereoisomer of fluorinated proline (a pyrrolidine-2-carboxylic acid), researchers can effectively "pre-organize" the scaffold into a conformation that is complementary to a target binding site, thereby enhancing affinity and selectivity.[6][7] This principle has been powerfully demonstrated in the stabilization of collagen triple helices and in tuning the bioactivity of peptides.[7][16]

Impact on Physicochemical Properties

The introduction of fluorine has profound and predictable consequences on key physicochemical properties that are critical for drug development.

pKa Modulation

As established, the inductive effect of fluorine is a dominant factor in reducing the basicity of the pyrrolidine nitrogen. This is not a subtle effect; fluorination can lower the pKa by 1 to 3 units, a significant shift in a physiological context.[8] This has direct implications for drug design:

-

Reduced Off-Target Interactions: Many off-targets (e.g., hERG channel, aminergic GPCRs) have a cationic recognition pharmacophore. Lowering the pKa reduces the proportion of the protonated species at physiological pH (7.4), potentially mitigating these undesirable interactions.

-

Improved Permeability: A lower pKa can increase the fraction of the neutral, more membrane-permeable form of the molecule, which can enhance oral absorption and cell penetration.

-

Tuning Solubility: The pKa directly influences aqueous solubility, and its modulation allows for fine-tuning of this critical property.

| Compound | Fluorine Position | pKa Shift (ΔpKa vs. non-fluorinated) | Reference |

| PDE9 Inhibitor Series | 3-position | -1.1 to -3.3 units | [8] |

| Various Cyclic Amines | 3-position | ~ -2 to -3 units | [4] |

| Substituted Pyrrolidines | Varies | Varies with distance and number of F atoms | [10] |

| Table 1: Illustrative pKa shifts upon fluorination of pyrrolidine-containing molecules. |

Metabolic Stability

The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of ~110 kcal/mol. This makes it highly resistant to metabolic cleavage. Strategically placing a fluorine atom at a metabolically labile C-H position is a classic and highly effective medicinal chemistry tactic to block cytochrome P450 (CYP)-mediated oxidation. This "metabolic shielding" can dramatically increase a compound's half-life and oral bioavailability.[4]

Experimental Methodologies for Characterization

A robust understanding of fluorinated pyrrolidines requires a combination of synthetic, analytical, and computational techniques.

Synthesis of Fluorinated Pyrrolidines

The synthesis of these scaffolds can be broadly approached in two ways: de novo synthesis from fluorinated precursors or late-stage fluorination of an existing pyrrolidine ring.[17]

Example Protocol: Deoxyfluorination of Hydroxyproline

This protocol outlines a common method for synthesizing a 4-fluoropyrrolidine derivative from a commercially available hydroxyproline starting material.

Objective: To synthesize (2S,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate.

Materials:

-

(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH)

-

Deoxofluorinating agent (e.g., DAST, Deoxo-Fluor®)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (sat. aq. solution)

-

Brine (sat. aq. NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), dissolve Boc-Hyp-OH (1.0 eq) in anhydrous DCM in a flame-dried flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Fluorination: Slowly add the deoxofluorinating agent (e.g., DAST, 1.2 eq) to the cooled solution dropwise via syringe. Caution: Deoxofluorinating agents are hazardous and should be handled with extreme care in a fume hood.

-

Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to yield the pure fluorinated pyrrolidine product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Conformational Analysis

Determining the precise conformation and the ratio of puckers in solution is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis.[14]

-

Vicinal Coupling Constants (³J): The magnitude of ³J(H,H) and ³J(F,H) coupling constants are dependent on the dihedral angle between the coupled nuclei (Karplus relationship) and can be used to infer the ring's pucker.[14][18]

-

Nuclear Overhauser Effect (NOE): 1D ¹⁹F-¹H heteronuclear NOE (HOESY) experiments can measure through-space interactions between fluorine and nearby protons, providing crucial distance restraints for conformational modeling.[14][18]

Conclusion and Future Outlook

The strategic application of fluorine to pyrrolidine rings is a mature yet continually evolving field in drug discovery. The ability to exert fine control over conformation and physicochemical properties through predictable stereoelectronic effects provides a powerful toolkit for medicinal chemists. By understanding the interplay of inductive effects, the gauche effect, and hyperconjugation, researchers can rationally design molecules with enhanced potency, improved ADME profiles, and novel biological functions. Future advancements will likely focus on the development of more sophisticated computational models to accurately predict the subtle influence of solvation on conformational preferences and the discovery of novel late-stage fluorination methods to further broaden the accessible chemical space.[19] The fluorinated pyrrolidine will undoubtedly remain a privileged and high-impact scaffold in the pursuit of innovative therapeutics.

References

-

Silva, T. H., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. ResearchGate. Available at: [Link]

-

Silva, T. H., et al. (2024). Figure 1: a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis-and trans-isomers of 3-fluoropyrrolidine. ResearchGate. Available at: [Link]

-

Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]

-

Hunter, L., et al. (2011). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]

-

Trabocchi, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

ACS Publications. (2024). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

-

Hagmann, W. K. (2008). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. Available at: [Link]

-

Petersen, A. B., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health. Available at: [Link]

-

Ragam, N., et al. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. Available at: [Link]

-

Silva, T. H., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. National Institutes of Health. Available at: [Link]

-

Pfund, E., & Lequeux, T. (2016). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Thieme Chemistry. Available at: [Link]

-

Horng, J.-C., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. National Institutes of Health. Available at: [Link]

-

Hollingworth, C., & Gouverneur, V. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. ACS Publications. Available at: [Link]

-

Ruzza, P., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. Available at: [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. PubMed. Available at: [Link]

-

Zhang, Z., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available at: [Link]

-

Grygorenko, O. O., et al. (2023). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. Available at: [Link]

-

Hunter, L. (2011). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. ResearchGate. Available at: [Link]

-

Horng, J.-C. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. Available at: [Link]

-

Gil, A. V., et al. (2021). 19F-NMR Probing of Ion-Induced Conformational Changes in Detergent-Solubilized and Nanodisc-Reconstituted NCX_Mj. MDPI. Available at: [Link]

-

Ueda, M., et al. (2024). Puckering effects of 4-hydroxy-L-proline isomers on the conformation of ornithine-free Gramicidin S. International Union of Crystallography. Available at: [Link]

-

Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Publications. Available at: [Link]

-

Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. Available at: [Link]

-

Silva, T. H., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Krylov, V. B., & Nifantiev, N. E. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry. Available at: [Link]

-

Buer, B. C., & Marsh, E. N. G. (2012). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. National Institutes of Health. Available at: [Link]

-

memo-chem. (2019). Process development of fluorinated-pyrrolidin analogue. memo-chem.com. Available at: [Link]

-

MacArthur, M. W., & Thornton, J. M. (1991). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. PubMed. Available at: [Link]

-

Grygorenko, O. O., et al. (2023). Figure 2 from: Fluorinated azetidine, pyrrolidine, and piperidine derivatives and their use in medicinal chemistry. ResearchGate. Available at: [Link]

-

Milner-White, E. J. (1992). Pyrrolidine ring puckering. ResearchGate. Available at: [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

-

Mbuvi, K. M., et al. (2023). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. ChemistrySelect. Available at: [Link]

-

Moglodi, M. M., & Choytun, N. (2023). 19F NMR-tags for peptidyl prolyl conformation analysis. National Institutes of Health. Available at: [Link]